molecular formula C21H18N4O B2433522 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea CAS No. 899947-04-7

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea

Cat. No.: B2433522
CAS No.: 899947-04-7
M. Wt: 342.402
InChI Key: QYAYNYTWWQGQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea is a complex organic compound that features an indole ring and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea typically involves the reaction of an indole derivative with a phenylurea derivative under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond between the indole and phenylamine components. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Conversion of nitro groups to amine groups.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The phenylurea moiety can also interact with other molecular targets, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-3-(4-(methylamino)phenyl)urea: Similar structure but with a methyl group instead of a phenyl group.

    1-(1H-indol-3-yl)-3-(4-(ethylamino)phenyl)urea: Similar structure but with an ethyl group instead of a phenyl group.

    1-(1H-indol-3-yl)-3-(4-(dimethylamino)phenyl)urea: Similar structure but with a dimethylamino group instead of a phenyl group.

Uniqueness

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea is unique due to the presence of both an indole ring and a phenylurea moiety, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-21(25-20-14-22-19-9-5-4-8-18(19)20)24-17-12-10-16(11-13-17)23-15-6-2-1-3-7-15/h1-14,22-23H,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAYNYTWWQGQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.